1-Bromo-3-(chloromethyl)-5-nitrobenzene
Overview
Description
1-Bromo-3-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group
Scientific Research Applications
1-Bromo-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in the development of diagnostic reagents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(chloromethyl)-5-nitrobenzene in chemical reactions would depend on the specific reaction conditions and reactants involved. For instance, in a nucleophilic substitution reaction, it could act as an electrophile, reacting with a nucleophile . In an elimination reaction, it could undergo an E2 mechanism .
Safety and Hazards
Future Directions
The future directions for research on 1-Bromo-3-(chloromethyl)-5-nitrobenzene could involve exploring its potential applications in organic synthesis, given the utility of halogenated benzene derivatives in this field . Further studies could also investigate its reactivity and mechanism of action in various types of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(chloromethyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-3-(chloromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Another method involves the bromination of 3-(chloromethyl)-5-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction also requires careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, often in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions may use aqueous or alcoholic solutions of tin(II) chloride.
Oxidation: Potassium permanganate is used in aqueous or alkaline solutions, often at elevated temperatures to ensure complete oxidation.
Major Products
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Reduction: The primary product is 1-bromo-3-(aminomethyl)-5-nitrobenzene.
Oxidation: The major product is 1-bromo-3-(carboxymethyl)-5-nitrobenzene.
Comparison with Similar Compounds
1-Bromo-3-(chloromethyl)-5-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3-(chloromethyl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
1-Bromo-2-(chloromethyl)-5-nitrobenzene: Another positional isomer with distinct chemical properties.
1-Chloro-3-(bromomethyl)-5-nitrobenzene: Similar compound with the positions of bromine and chlorine swapped, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYFIWQEWNTISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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